molecular formula C9H8N4O B3214834 N-(1H-pyrazol-4-yl)pyridine-4-carboxamide CAS No. 1153513-73-5

N-(1H-pyrazol-4-yl)pyridine-4-carboxamide

Cat. No. B3214834
CAS RN: 1153513-73-5
M. Wt: 188.19 g/mol
InChI Key: CHAVSTXSGNSZCK-UHFFFAOYSA-N
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Description

“N-(1H-pyrazol-4-yl)pyridine-4-carboxamide” is a compound that belongs to the class of pyrazolo[3,4-b]pyridines . These are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines has been reported in various studies . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 is covered in the analysis .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]pyridines are diverse and have been reported in various studies . These reactions often involve modifications to the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring .

Future Directions

The pyrazolo[3,4-b]pyridine scaffold is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrazolo[3,4-b]pyridine derivatives discussed in the papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mechanism of Action

Target of Action

N-(1H-pyrazol-4-yl)pyridine-4-carboxamide is a compound that has been found to target several types of plant pathogenic fungi, including Fusarium oxysporum , G. zeae , and C. mandshurica . These fungi are responsible for various plant diseases, affecting crop yield and quality.

Mode of Action

It is believed that the compound interacts with its targets by fitting into specific pockets in the fungal proteins, disrupting their normal function . This interaction can lead to changes in the fungi’s metabolic processes, inhibiting their growth and proliferation.

Result of Action

The result of N-(1H-pyrazol-4-yl)pyridine-4-carboxamide’s action is the inhibition of fungal growth and proliferation. By targeting and disrupting essential fungal proteins, the compound can effectively control the spread of plant pathogenic fungi . This antifungal activity makes N-(1H-pyrazol-4-yl)pyridine-4-carboxamide a potential candidate for the development of new antifungal agents.

Action Environment

The action of N-(1H-pyrazol-4-yl)pyridine-4-carboxamide can be influenced by various environmental factors. Factors such as temperature, pH, and the presence of other organisms can affect the compound’s stability, efficacy, and action. For instance, the compound is stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes

properties

IUPAC Name

N-(1H-pyrazol-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c14-9(7-1-3-10-4-2-7)13-8-5-11-12-6-8/h1-6H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAVSTXSGNSZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-pyrazol-4-yl)pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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